molecular formula C25H27N3O5S2 B11538518 Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11538518
M. Wt: 513.6 g/mol
InChI Key: KUCTYMUMIJVLET-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic quinoline derivative featuring a hexahydroquinoline core substituted with a methylsulfanylphenyl group at position 4, a sulfamoylphenyl group at position 1, and an amino-ethyl carboxylate moiety at position 2. This compound is synthesized via multicomponent Hantzsch-type reactions, as inferred from analogous protocols for structurally related hexahydroquinoline derivatives .

Properties

Molecular Formula

C25H27N3O5S2

Molecular Weight

513.6 g/mol

IUPAC Name

ethyl 2-amino-4-(4-methylsulfanylphenyl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H27N3O5S2/c1-3-33-25(30)23-21(15-7-11-17(34-2)12-8-15)22-19(5-4-6-20(22)29)28(24(23)26)16-9-13-18(14-10-16)35(27,31)32/h7-14,21H,3-6,26H2,1-2H3,(H2,27,31,32)

InChI Key

KUCTYMUMIJVLET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)SC)C(=O)CCC2)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of hexahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that related compounds demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known for their ability to inhibit bacterial growth and have been used in the development of new antibiotics. The presence of the sulfonamide group enhances its efficacy against a broad spectrum of bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promise as an anti-inflammatory agent. Studies suggest that it may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

  • Anticancer Activity : A detailed study on related quinoline derivatives indicated their effectiveness in inhibiting tumor growth in vivo models. The study utilized various dosing regimens to evaluate the pharmacokinetics and therapeutic indices of these compounds .
  • Synthesis Optimization : Researchers have focused on optimizing synthesis routes to improve yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and minimize by-products .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications at specific positions on the hexahydroquinoline ring can significantly affect biological activity. For instance, substituents on the aromatic rings were found to influence both anticancer potency and selectivity .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis: The target compound’s synthesis likely follows methods similar to those for ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-hexahydroquinoline-3-carboxylate, involving ultrasound-assisted condensation or solvent-free protocols .
  • Bioactivity Data: No direct pharmacological data for the target compound were found in the provided evidence. Extrapolation from analogues suggests possible antimicrobial or enzyme-inhibitory activity, but experimental validation is required.

Biological Activity

Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure includes multiple functional groups that may contribute to its biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C27H29N2O3S
  • Molecular Weight : 497.04876 g/mol
  • CAS Number : 311785-31-6

Biological Activity Overview

The biological activity of the compound has been investigated primarily for its anticancer and antimicrobial properties. The following sections detail these activities supported by empirical data.

Anticancer Activity

Several studies have reported the compound's effectiveness against various cancer cell lines:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxic effects against human colorectal cancer (Caco-2) cells, with a viability reduction of approximately 39.8% compared to untreated controls (p < 0.001) .
    • Another study indicated that derivatives of similar structures showed enhanced anticancer activities against A549 (lung cancer) and Caco-2 cell lines, suggesting that modifications in the molecular structure can lead to improved efficacy .
  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death and reduced proliferation rates .
    • Molecular docking studies suggest that it interacts with specific cellular targets involved in cancer progression, although further validation is required .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity :
    • Research indicates that compounds with similar structures exhibit broad-spectrum antifungal activity against drug-resistant strains of Candida . While specific data on this compound's antifungal activity is limited, its structural analogs show promise.
    • The potential for antibacterial activity has been suggested but requires more focused studies to confirm efficacy against specific bacterial strains.

Case Studies

A few notable case studies illustrate the compound's biological potential:

  • Study on Anticancer Efficacy :
    In a comparative study involving various quinoline derivatives, ethyl 2-amino derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against MCF-7 breast cancer cells. This suggests a promising avenue for further development .
  • Antimicrobial Testing :
    Preliminary tests showed that related compounds effectively inhibited growth in several pathogenic fungi, indicating that ethyl 2-amino derivatives could be similarly effective .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerCaco-239.8
AnticancerA549<10
AntifungalCandida spp.Not specified
AntibacterialVarious pathogensNot specified

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